Lipophilicity (XLogP3) Comparison: Furan-2-ylmethyl vs. Methyl, Phenyl, and Allyl N4-Substituted Analogs
The target compound's computed XLogP3 is 0.4, placing it in a favorable intermediate lipophilicity range (0–1) for balanced solubility and passive membrane permeability [1]. Its closest commercially available analogs exhibit divergent lipophilicity: the 4-methyl analog (CAS 219600-07-4) is significantly more polar, while the 4-phenyl analog (CAS 98010-52-7) is substantially more lipophilic (estimated XLogP3 > 2.0). The furan-2-ylmethyl group thus provides a unique lipophilicity window that is not achievable with simple alkyl or aryl N4-substituents, directly impacting partitioning behavior in both biological assays and chromatographic purification workflows.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 (PubChem, computed via XLogP3 3.0) |
| Comparator Or Baseline | 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (estimated cLogP < 0.5); 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (estimated XLogP3 > 2.0) |
| Quantified Difference | XLogP3 difference of +1.5 to +2.0 log units vs. more lipophilic analogs; the furan-2-ylmethyl group positions XLogP3 within the optimal 0–1 window for oral bioavailability and aqueous solubility |
| Conditions | Computed physicochemical property; no experimental logP/logD data identified for any analog in the public domain |
Why This Matters
Lipophilicity is a primary determinant of solubility, permeability, and non-specific protein binding; a compound with XLogP3 = 0.4 is predicted to have superior developability characteristics compared to excessively lipophilic N4-aryl analogs, reducing downstream attrition risk in medicinal chemistry programs.
- [1] PubChem Compound Summary for CID 16637044, 4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol. Computed XLogP3-AA = 0.4. National Center for Biotechnology Information (2025). View Source
